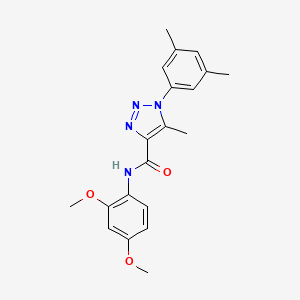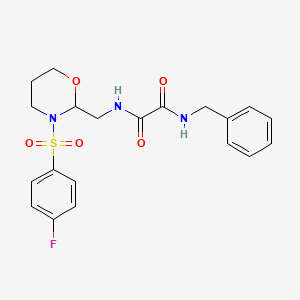
N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine due to its unique mechanism of action and biochemical effects.
Scientific Research Applications
Novel Insecticides
Research on compounds with similar structural features, such as those incorporating sulfonyl and fluorophenyl groups, has led to the development of novel insecticides like flubendiamide. These compounds show strong insecticidal activity against lepidopterous pests, including resistant strains, due to their unique mode of action which is distinct from commercial insecticides. Their safety for non-target organisms further underscores their potential as effective agents in integrated pest management programs (Tohnishi et al., 2005).
COX-2 Inhibitors for Pain Management
The introduction of fluorine atoms into certain molecules has led to the enhancement of COX-2 inhibition, showcasing the role of fluorine in increasing drug potency and selectivity. This is evident in the development of selective COX-2 inhibitors, which are vital in the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain. These inhibitors represent a class of anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs (Hashimoto et al., 2002).
Antimalarial and Antiviral Agents
Compounds featuring sulfonyl and fluorophenyl components have been investigated for their potential as antimalarial and antiviral agents. For instance, certain sulfonamide derivatives have exhibited promising in vitro antimalarial activity, highlighting their potential as therapeutic agents against malaria and possibly other viral infections like COVID-19. The optimization of these compounds through the introduction of fluorine atoms and other functional groups could lead to more effective and selective treatments (Fahim & Ismael, 2021).
Enzyme Inhibition for Disease Treatment
The specificity and effectiveness of enzyme inhibitors can be significantly enhanced by structural modifications, including the incorporation of sulfonyl and fluorophenyl groups. This approach has been applied in the development of novel Syk kinase inhibitors for asthma treatment, demonstrating the utility of such compounds in targeting specific enzymes involved in disease pathogenesis (Norman, 2009).
Advanced Material Synthesis
The chemical structure could potentially contribute to the synthesis of advanced materials, such as polymers and composites, with enhanced properties. Research on related compounds has led to the development of novel polymers with specific functionalities, including thermal stability and unique electronic properties. These materials have potential applications in various industries, from electronics to pharmaceuticals (Liu, Yue, & Gao, 2010).
properties
IUPAC Name |
N'-benzyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S/c21-16-7-9-17(10-8-16)30(27,28)24-11-4-12-29-18(24)14-23-20(26)19(25)22-13-15-5-2-1-3-6-15/h1-3,5-10,18H,4,11-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYWJYCOBXNJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


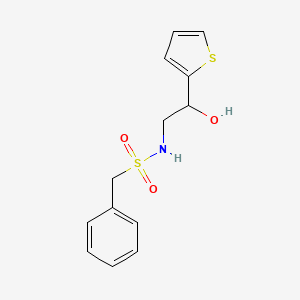

![8-bromo-7-{3-[(2,5-dimethylphenyl)amino]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2440354.png)

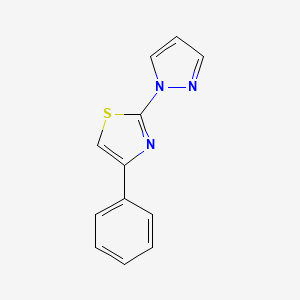

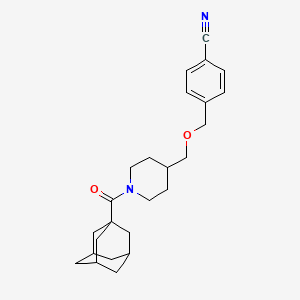
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)cyclohex-3-enecarboxamide](/img/structure/B2440366.png)
![N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B2440367.png)
![tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate](/img/structure/B2440368.png)
![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2440372.png)
![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2440373.png)
